
Pyrazinecarboxamide, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxamide, 1-oxide is a derivative of pyrazinecarboxamide, a compound known for its applications in various fields, including medicinal chemistry. This compound is characterized by the presence of a carboxamide group attached to a pyrazine ring, with an additional oxide group. It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of pyrazinoic acid with ammonia .
Métodos De Preparación
The synthesis of pyrazinecarboxamide, 1-oxide involves several steps. One common method includes the reaction of 1-(3,5-dichloropyrazin-2-yl)ethan-1-ol with formamide in the presence of concentrated sulfuric acid and water at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Pyrazinecarboxamide, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include sulfuric acid, formamide, and various reducing agents.
Aplicaciones Científicas De Investigación
Pyrazinecarboxamide, 1-oxide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of pyrazinecarboxamide, 1-oxide involves its interaction with specific molecular targets. For instance, in the treatment of tuberculosis, the compound is converted to its active form, pyrazinoic acid, which disrupts membrane energetics and inhibits membrane transport function at acidic pH in Mycobacterium tuberculosis . This interference with the bacterium’s ability to synthesize new fatty acids is crucial for its growth and replication .
Comparación Con Compuestos Similares
Pyrazinecarboxamide, 1-oxide can be compared with other similar compounds such as:
Pyrazinamide: A well-known antitubercular agent that also converts to pyrazinoic acid in the body.
Picolinic acid: Another derivative of pyrazine with different biological activities.
Nicotinic acid: Known for its role in treating pellagra and as a dietary supplement.
Isonicotinic acid: Used in the synthesis of various pharmaceuticals.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in its specific uses and effects.
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
1-oxidopyrazin-1-ium-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(9)4-3-7-1-2-8(4)10/h1-3H,(H2,6,9) |
Clave InChI |
XYXULWMOXYXBQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=C(C=N1)C(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyanamide, [14C]](/img/structure/B13821953.png)
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
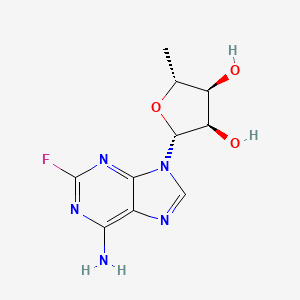
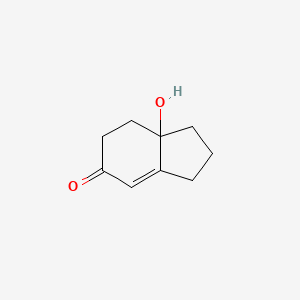
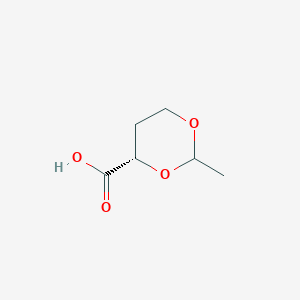
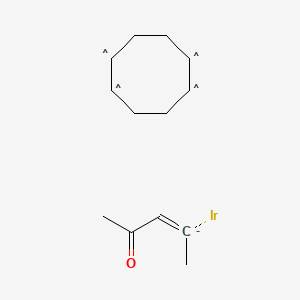
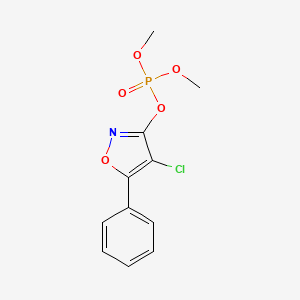
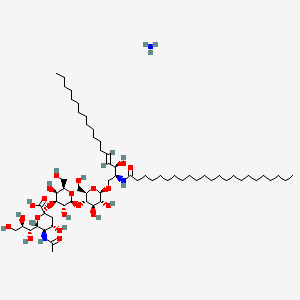
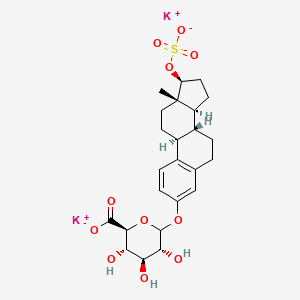
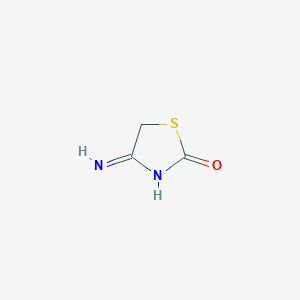
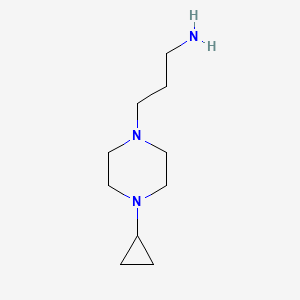
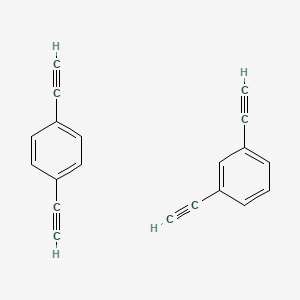
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
